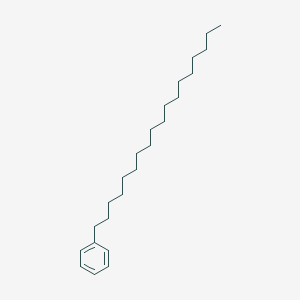

1-Phenyloctadecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Octadecylbenzene is a chemical compound with the molecular formula C24H42 . It is also known by other names such as 1-phenyloctadecane, benzene, octadecyl, n-octadecylbenzene, stearylbenzene, 2-phenyloctadecane, octadecane, 1-phenyl, n-octadecyl benzene, acmc-2097fm, octadecane, 1-phenyl-8ci, 1-phenyloctadecane .

Chemical Analysis

Octadecylbenzene can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography . These techniques can provide valuable information about the chemical structure and properties of Octadecylbenzene .

Thermophysical Property Data

Octadecylbenzene is included in a collection of critically evaluated thermodynamic property data for pure compounds . This data can be used in various fields of scientific research, including physical chemistry and chemical engineering .

1-Phenyloctadecane is an organic compound with the molecular formula C24H42. It is classified as an alkyl aromatic hydrocarbon, specifically a long-chain alkane with a phenyl group attached. This compound is characterized by its hydrophobic nature and is primarily found in various industrial applications, particularly in the production of polymers and other materials used in construction and manufacturing processes. Its structure consists of a straight-chain of eighteen carbon atoms (octadecane) with a phenyl group (C6H5) at one end, contributing to its unique chemical properties.

The mechanism of action of octadecylbenzene depends on the specific application. For example:

- In material science: As a self-assembling molecule, octadecylbenzene can form ordered structures at interfaces, which can be used to design functional materials with specific properties [].

- In catalysis: Octadecylbenzene can be used as a ligand for transition metal catalysts, influencing their activity and selectivity in various reactions [].

- In separation science: Due to its amphiphilic nature, octadecylbenzene can be used as a stationary phase in chromatography techniques for separating analytes based on their hydrophobicity [].

- Oxidation: The compound can be oxidized to form alcohols or carboxylic acids, depending on the reaction conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents like nitro or halogen groups .

1-Phenyloctadecane can be synthesized through several methods:

- Friedel-Crafts Acylation: A common synthetic route involves reacting octadecanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Industrial Production: Large-scale production may utilize continuous flow reactors to enhance efficiency and yield while optimizing reaction conditions for high purity and minimal by-products .

1-Phenyloctadecane finds applications in various fields:

- Polymers: It is used in the production of polymers, contributing to their stability and performance characteristics.

- Construction: The compound is utilized in building materials, enhancing their properties such as resistance to degradation .

- Research: It serves as a reagent in organic synthesis and chemical research due to its unique structural features.

Similar Compounds

Several compounds share structural similarities with 1-phenyloctadecane, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Octadecene | C18H36 | An unsaturated hydrocarbon with a double bond. |

| 1-Phenyloctadecane-1,3-dione | C24H38O2 | Contains ketone functional groups; reactive. |

| Phenyldodecane | C18H38 | Shorter alkyl chain; similar hydrophobic properties. |

| 1-Phenylhexadecane | C22H46 | Intermediate length; similar aromatic characteristics. |

These compounds exhibit varying degrees of reactivity and application potential based on their structural differences, particularly in terms of functional groups and chain length.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H413 (97.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.